REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6](Cl)=[N:7][CH:8]=1.[CH2:13]([OH:15])[CH3:14]>>[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6]([O:15][CH2:13][CH3:14])=[N:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to approximately half its volume
|
Type
|
ADDITION
|
Details
|
then diluted with saturated ammonium chloride (aq) (600 ml)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
rinsed well with water
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in hot ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
then diluted with hot water (500 ml)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with cooling to RT for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
WASH
|
Details
|
rinsed well with water
|
Type
|
CUSTOM
|
Details
|
suction dried
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |